molecular formula C8H10N2O2 B1315672 5-Propylpyrimidine-2-carboxylic acid CAS No. 72790-08-0

5-Propylpyrimidine-2-carboxylic acid

Cat. No.: B1315672
CAS No.: 72790-08-0
M. Wt: 166.18 g/mol
InChI Key: KBTMYWJQBQAOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylpyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is a white crystalline powder with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylpyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 5-propylpyrimidine with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Propylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The propyl group or other substituents on the pyrimidine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,5-dicarboxylic acid, while reduction may produce 5-propylpyrimidine-2-methanol.

Scientific Research Applications

5-Propylpyrimidine-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Propylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit or activate enzymes involved in pyrimidine metabolism. The carboxylic acid group can form hydrogen bonds with active site residues, while the propyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrimidine-2-carboxylic acid
  • 5-Ethylpyrimidine-2-carboxylic acid
  • 5-Butylpyrimidine-2-carboxylic acid

Uniqueness

Compared to its analogs, 5-Propylpyrimidine-2-carboxylic acid exhibits unique properties due to the presence of the propyl group. This substitution can affect the compound’s solubility, reactivity, and biological activity. For example, the propyl group may enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability in biological systems.

Properties

IUPAC Name

5-propylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-4-9-7(8(11)12)10-5-6/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMYWJQBQAOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555147
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72790-08-0
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.